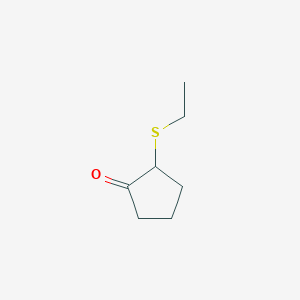
2-(Ethylsulfanyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-one typically involves the introduction of an ethylsulfanyl group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where an ethylthiol reacts with a cyclopentanone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclopentanone ring provides a stable framework that can undergo modifications, leading to diverse biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simple ketone with a cyclopentanone ring.
2-Cyclopenten-1-one: Contains a cyclopentenone ring with a double bond.
Cyclohexanone: A six-membered ring ketone.
Uniqueness
2-(Ethylsulfanyl)cyclopentan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentanone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60887-83-4 |
|---|---|
Formule moléculaire |
C7H12OS |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
2-ethylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C7H12OS/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |
Clé InChI |
BCEGJAHJUNRERY-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


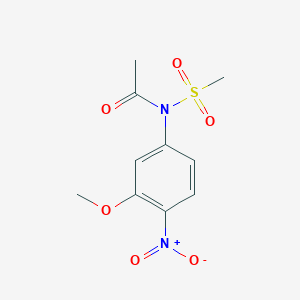


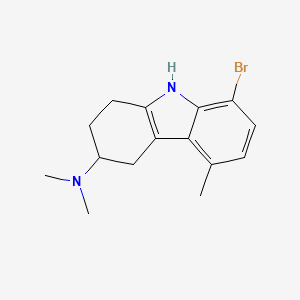
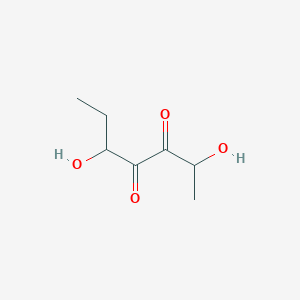
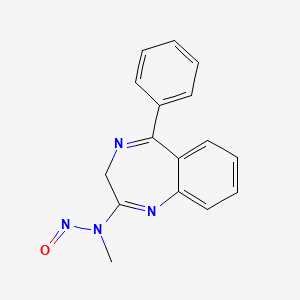

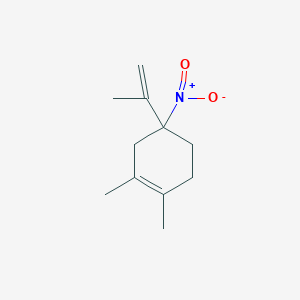
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
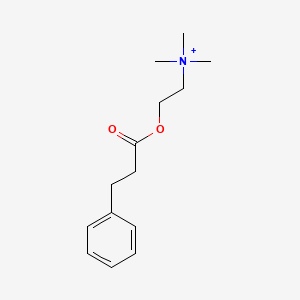


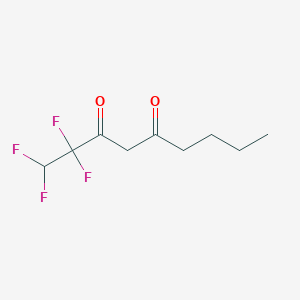
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
